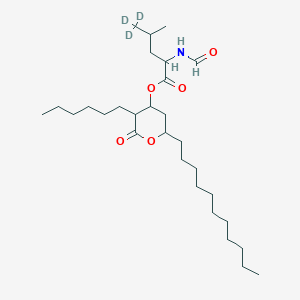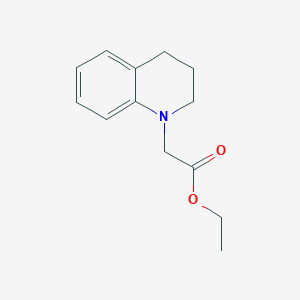
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is an organic compound with the molecular formula C15H22O2Si It is a silyl ether derivative, characterized by the presence of a dimethylphenylsilyl group attached to a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate typically involves the reaction of a suitable hexenoate precursor with a dimethylphenylsilyl reagent. One common method is the hydrosilylation of an alkyne or alkene precursor using a platinum or rhodium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced silyl ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ether.
Substitution: Halides, alkoxides, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silyl ethers.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a building block for the development of new materials with unique properties.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems, where the silyl group can be used to protect sensitive drug molecules and improve their pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and coatings, where its unique structural features contribute to improved material properties.
Mechanism of Action
The mechanism of action of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate involves its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the silyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
(3S,4E)-Methyl 3-(trimethylsilyl)-4-hexenoate: Similar structure but with a trimethylsilyl group instead of a dimethylphenylsilyl group.
(3S,4E)-Methyl 3-(tert-butyldimethylsilyl)-4-hexenoate: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
(3S,4E)-Methyl 3-(triisopropylsilyl)-4-hexenoate: Features a triisopropylsilyl group, providing increased steric hindrance and stability.
Uniqueness: (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
IUPAC Name |
methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVSVWXXPCVKB-VZUFXWRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)


![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
